molecular formula C16H14N4 B1412738 4-(6-m-Tolylpyridin-3-yl)-pyrimidin-2-ylamine CAS No. 2088942-44-1

4-(6-m-Tolylpyridin-3-yl)-pyrimidin-2-ylamine

Cat. No.: B1412738
CAS No.: 2088942-44-1
M. Wt: 262.31 g/mol
InChI Key: LYVZDUPCTWDYNU-UHFFFAOYSA-N
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Description

4-(6-m-Tolylpyridin-3-yl)-pyrimidin-2-ylamine is a heterocyclic compound that features both pyridine and pyrimidine rings

Scientific Research Applications

4-(6-m-Tolylpyridin-3-yl)-pyrimidin-2-ylamine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-m-Tolylpyridin-3-yl)-pyrimidin-2-ylamine typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 6-m-tolylpyridine-3-carbaldehyde with guanidine under basic conditions to form the pyrimidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

4-(6-m-Tolylpyridin-3-yl)-pyrimidin-2-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives.

Mechanism of Action

The mechanism of action of 4-(6-m-Tolylpyridin-3-yl)-pyrimidin-2-ylamine involves its interaction with specific molecular targets. In medicinal chemistry, it is often studied for its ability to inhibit certain enzymes or receptors. The compound may bind to the active site of an enzyme, blocking its activity and thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Phenylpyridin-3-yl)-pyrimidin-2-ylamine
  • 4-(6-Chloropyridin-3-yl)-pyrimidin-2-ylamine
  • 4-(6-Methoxypyridin-3-yl)-pyrimidin-2-ylamine

Uniqueness

4-(6-m-Tolylpyridin-3-yl)-pyrimidin-2-ylamine is unique due to the presence of the m-tolyl group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are desired .

Properties

IUPAC Name

4-[6-(3-methylphenyl)pyridin-3-yl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4/c1-11-3-2-4-12(9-11)14-6-5-13(10-19-14)15-7-8-18-16(17)20-15/h2-10H,1H3,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVZDUPCTWDYNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC=C(C=C2)C3=NC(=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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